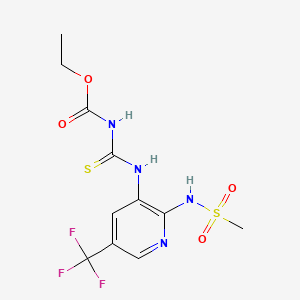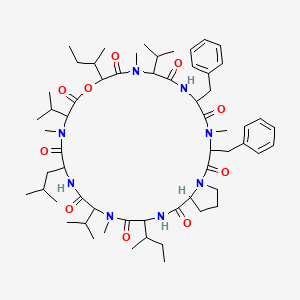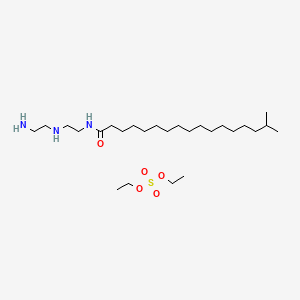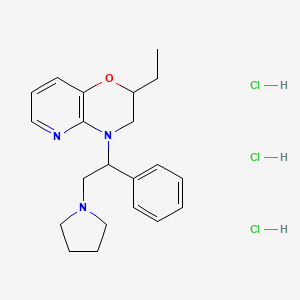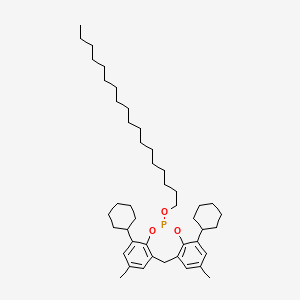
4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin” is a complex organic compound that belongs to the class of dioxaphosphocins These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin” typically involves multiple steps, including the formation of the dibenzo(d,g)(1,3,2)dioxaphosphocin core and the introduction of cyclohexyl, dimethyl, and octadecyloxy groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxaphosphocin ring system through cyclization reactions.
Substitution Reactions: Introduction of cyclohexyl and dimethyl groups via substitution reactions.
Etherification: Attachment of the octadecyloxy group through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin” may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or toluene.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
“4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin” may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of “4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Pathways: Affecting signal transduction or metabolic pathways.
Altering Membrane Properties: Influencing membrane fluidity or permeability.
Comparison with Similar Compounds
Similar Compounds
Dibenzo(d,g)(1,3,2)dioxaphosphocin Derivatives: Compounds with similar core structures but different substituents.
Cyclohexyl-Substituted Compounds: Compounds with cyclohexyl groups that may have similar chemical properties.
Octadecyloxy-Substituted Compounds: Compounds with long alkyl chains that may exhibit similar physical properties.
Uniqueness
“4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin” is unique due to its specific combination of substituents, which may confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
73912-20-6 |
|---|---|
Molecular Formula |
C45H71O3P |
Molecular Weight |
691.0 g/mol |
IUPAC Name |
1,9-dicyclohexyl-3,7-dimethyl-11-octadecoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine |
InChI |
InChI=1S/C45H71O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-30-46-49-47-44-40(31-36(2)33-42(44)38-26-21-19-22-27-38)35-41-32-37(3)34-43(45(41)48-49)39-28-23-20-24-29-39/h31-34,38-39H,4-30,35H2,1-3H3 |
InChI Key |
WBZZEDPMJDXDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP1OC2=C(CC3=C(O1)C(=CC(=C3)C)C4CCCCC4)C=C(C=C2C5CCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)

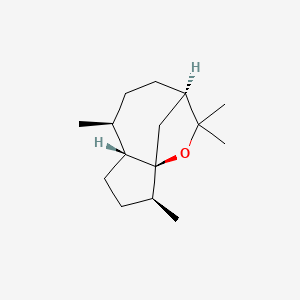




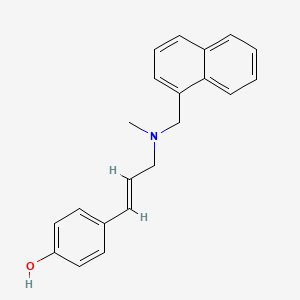
![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)
